Phenazine, 3,7-bis(dimethylamino)-
Description
Overview of Phenazine (B1670421) Derivatives in Academic Contexts
Phenazine derivatives are a large and diverse class of nitrogen-containing heterocyclic compounds. nih.gov Their core structure consists of a pyrazine (B50134) ring fused with two benzene (B151609) rings. nih.govnih.gov These compounds have garnered significant attention in various scientific fields, particularly in life sciences and medical technology, due to their wide array of biological activities. ontosight.ai
Natural phenazines are primarily produced by microorganisms found in both marine and terrestrial environments, such as Pseudomonas and Streptomyces species. nih.govnih.gov To date, over 100 natural phenazine compounds and more than 6,000 synthetic derivatives have been identified and studied. nih.gov The chemical and physical properties of these derivatives, including their biological activity, are heavily influenced by the type and position of functional groups attached to the core phenazine structure. nih.govontosight.ai
The planar structure and conjugated π-system of phenazines give rise to unique optical and redox properties. arkat-usa.org These characteristics are central to their applications in various research areas. Academically, phenazine derivatives are investigated for their potential as:
Antimicrobial agents: Many phenazines exhibit activity against a broad spectrum of bacteria and fungi. ontosight.aitandfonline.com
Antitumor agents: Certain derivatives have shown the ability to inhibit tumor growth and are under investigation as potential anticancer drugs. nih.govontosight.ai
Antioxidants: Their ability to combat oxidative stress makes them interesting for studying diseases related to cellular damage. ontosight.ai
Electrochemical sensors and biosensors: The redox properties of phenazines are utilized in the development of sensitive analytical tools. tandfonline.comresearchgate.net
Dye-sensitized solar cells (DSSCs): Their light-absorbing properties are being explored for applications in renewable energy. tandfonline.com
Historical Trajectories of Research on Phenazine, 3,7-bis(dimethylamino)-
The research history of Phenazine, 3,7-bis(dimethylamino)-, is intrinsically linked to its use as a vital stain, particularly for mitochondria. The journey began in the late 19th and early 20th centuries with the quest to visualize the inner workings of living cells.
A pivotal moment in the study of this compound came in 1900 when Leonor Michaelis introduced Janus Green B as a specific supravital stain for mitochondria. taylorandfrancis.comwikipedia.org For over half a century, this staining technique remained the primary method for identifying these organelles in living cells, a "portrait" of mitochondria until the advent of high-resolution electron microscopy in 1952. taylorandfrancis.com
The mechanism of its staining action was found to be dependent on oxygen. medchemexpress.com In the presence of oxygen, the dye is in its oxidized, blue-colored state, allowing it to stain mitochondria. wikipedia.orgdbpedia.org In the absence of oxygen, it is reduced to a colorless or pink form. wikipedia.orgdbpedia.org This property also established it as a redox indicator. pressbooks.pubcdhfinechemical.comsuvchemlaboratorychemicals.com
Contemporary Significance and Scope of Scholarly Inquiry on Phenazine, 3,7-bis(dimethylamino)-
In modern research, Phenazine, 3,7-bis(dimethylamino)- continues to be a valuable tool, primarily in histology and cell biology for mitochondrial staining. medchemexpress.combiognost.com Its ability to act as a supravital stain, meaning it can be used on living cells without immediately killing them, remains a key advantage. scichem.com
Beyond its traditional use, contemporary research has explored new applications for this and other phenazine derivatives. The unique electrochemical properties of phenazines have led to their investigation in the development of electrochemical sensors and biosensors. tandfonline.comresearchgate.netresearchgate.net For instance, polymers derived from phenazine dyes are being studied for their potential as redox mediators in these devices. researchgate.net
Furthermore, the broader class of phenazine derivatives is being systematically studied for its potential in energy storage technologies, specifically in aqueous redox flow batteries. researchgate.netrsc.org Computational studies using density functional theory (DFT) are being employed to screen large numbers of phenazine derivatives to identify candidates with suitable redox potentials for these applications. researchgate.netrsc.orgchemrxiv.orgacs.org These studies aim to understand how different functional groups affect the electrochemical properties of the phenazine core. researchgate.netrsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N,8-N,8-N-tetramethylphenazine-2,8-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQILCIGCASDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203125 | |
| Record name | Phenazine, 3,7-bis(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54668-98-3 | |
| Record name | Phenazine, 3,7-bis(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054668983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazine, 3,7-bis(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenazine, 3,7 Bis Dimethylamino and Its Derivatives
Classical Synthetic Routes to Phenazine (B1670421), 3,7-bis(dimethylamino)-
The foundational methods for synthesizing the phenazine skeleton typically involve condensation reactions that form the central pyrazine (B50134) ring. researchgate.net
One of the most general and historical approaches is the Wohl-Aue reaction . researchgate.netguidechem.com This method involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of an alkaline agent. For the synthesis of a 3,7-substituted phenazine, a substituted aniline would react with a substituted nitrobenzene. The reaction proceeds through the formation of an intermediate diphenylamine (B1679370), which then undergoes cyclization and oxidation to form the phenazine ring. High temperatures are often required for this reaction.
Another classical approach is the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound. guidechem.com In the context of Phenazine, 3,7-bis(dimethylamino)-, this would require a suitably substituted o-phenylenediamine. For instance, reacting 4-substituted-1,2-diaminobenzene with a 1,2-benzoquinone (B1198763) derivative can lead to the formation of the phenazine core.
Reductive cyclization of 2-nitrodiphenylamine (B16788) derivatives also serves as a classical route. guidechem.com The nitro group is first reduced to an amino group, which then undergoes an intramolecular cyclization with the other benzene (B151609) ring, followed by oxidation to yield the phenazine structure. For example, the reaction of N-phenyl-2-nitroaniline in the presence of iron powder has been shown to produce phenazine. guidechem.com
The table below summarizes some classical synthetic approaches.
Table 1: Overview of Classical Synthetic Routes to Phenazines
| Reaction Name | Reactants | Key Conditions | Product Type |
|---|---|---|---|
| Wohl-Aue Reaction | Substituted Aniline + Substituted Nitrobenzene | Alkaline agent, High temperature | Substituted Phenazines |
| Diamine Condensation | Substituted 1,2-Diaminobenzene + 1,2-Dicarbonyl compound | Varies, often acidic or thermal | Substituted Phenazines |
Advanced Strategies in the Synthesis of Phenazine, 3,7-bis(dimethylamino)-
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing the phenazine core, often relying on transition-metal catalysis.
Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, represent a significant advancement. researchgate.netnih.gov This methodology allows for the formation of C-N bonds under milder conditions than classical methods. A powerful strategy involves the double Buchwald-Hartwig cyclization of substituted bromoanilines to regioselectively form disubstituted phenazines. nih.gov This approach offers good yields and can be adapted for the synthesis of unsymmetrically substituted phenazines by carefully selecting the substituents on the aniline ring. nih.gov For example, reacting a substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative via a Buchwald-Hartwig coupling is a key step in a multi-step synthesis of phenazine derivatives. nih.gov
The Ullmann condensation is another important copper-catalyzed reaction used for C-N bond formation. wikipedia.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern variations use soluble copper catalysts with specific ligands, making the process more efficient. wikipedia.orgsynarchive.com This reaction can be used to couple an aniline with an aryl halide, a key step in forming the diphenylamine intermediate required for phenazine synthesis. wikipedia.org
These advanced strategies offer greater control over the reaction and are applicable to a wider range of substrates compared to their classical counterparts.
Table 2: Comparison of Advanced Synthetic Strategies
| Strategy | Catalyst System | Key Advantages |
|---|---|---|
| Buchwald-Hartwig Cyclization | Palladium with phosphine (B1218219) ligands (e.g., BINAP) | High yields, regioselectivity, milder conditions |
Chemical Functionalization and Derivatization of the Phenazine, 3,7-bis(dimethylamino)- Core
Once the core of Phenazine, 3,7-bis(dimethylamino)- is synthesized, it can be further modified to create a variety of derivatives. The electron-donating nature of the dimethylamino groups activates the phenazine ring towards certain reactions, while the nitrogen atoms of the pyrazine ring also present sites for chemical modification.
Derivatization can occur through several pathways:
Substitution on the aromatic rings: The existing amino groups direct electrophilic aromatic substitution to specific positions on the benzene rings.
Modification of the amino groups: The dimethylamino groups themselves can be chemically altered.
N-alkylation or N-oxidation: The nitrogen atoms within the central pyrazine ring can be targeted.
For instance, palladium-mediated amination has been successfully used to prepare substituted 1,6-diaminophenazines from 1,6-dichlorophenazine. rsc.org This demonstrates that halogenated phenazines can serve as versatile precursors for introducing various amino functionalities. Similarly, acylation of diaminophenazines followed by reduction is another route to create diverse derivatives. rsc.org The synthesis of phenazinophanes, where a bridge connects different parts of the phenazine structure, has been achieved by reacting dihydroxyphenazines with diiodoalkanes, showcasing the possibility of creating complex, three-dimensional structures. rsc.org
Sustainable and Green Chemistry Approaches in Phenazine, 3,7-bis(dimethylamino)- Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like phenazines, aiming to reduce environmental impact and improve safety.
One key area of focus is the use of more environmentally benign solvents. Traditional syntheses often employ high-boiling, polar aprotic solvents like nitrobenzene or dimethylformamide. wikipedia.org Research is exploring the use of greener alternatives. For example, while dimethyl sulfoxide (B87167) has been used for cyclization reactions to form phenazines, its cost and purification difficulties are drawbacks. guidechem.com
Another green approach involves the use of efficient and recyclable catalysts. The development of immobilized copper catalysts on hybrid materials for the Ullmann reaction is one such example, allowing for easy separation and reuse of the catalyst. organic-chemistry.org
Furthermore, biocatalysis and biosynthetic pathways offer a completely green alternative for producing the phenazine core. Phenazines are natural products synthesized by various bacteria, such as Pseudomonas and Streptomyces. researchgate.net The biosynthetic pathway originates from the shikimic acid pathway, a central route in bacterial metabolism. guidechem.com Understanding and harnessing these enzymatic pathways could lead to the sustainable production of phenazine derivatives. For example, specific enzymes are known to catalyze the final steps in the biosynthesis of phenazine natural products like phenazinomycin. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Phenazine, 3,7 Bis Dimethylamino
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Phenazine (B1670421), 3,7-bis(dimethylamino)-
High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of Phenazine, 3,7-bis(dimethylamino)- in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and symmetric due to the molecule's C₂ᵥ symmetry. The protons of the dimethylamino groups would appear as a sharp, intense singlet, significantly upfield due to the shielding effect of the nitrogen atoms. The aromatic protons on the phenazine core would appear in the downfield region, characteristic of aromatic compounds. The electron-donating nature of the dimethylamino groups would cause an upfield shift for the aromatic protons compared to unsubstituted phenazine. The protons ortho and meta to the amino groups will exhibit distinct chemical shifts and coupling patterns (e.g., doublet or doublet of doublets), allowing for unambiguous assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenazine, 3,7-bis(dimethylamino)-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH ₃ | 2.9 - 3.2 (singlet) | 40 - 45 |
| Aromatic C-H | 6.5 - 8.0 (multiplets) | 105 - 150 |
| Aromatic C -N | - | 145 - 155 |
| Aromatic C -H | - | 105 - 135 |
| Aromatic Bridgehead C | - | 130 - 145 |
Mass Spectrometry Techniques for Structural Analysis of Phenazine, 3,7-bis(dimethylamino)-
Mass spectrometry (MS) is crucial for confirming the molecular weight and investigating the fragmentation pathways of Phenazine, 3,7-bis(dimethylamino)-. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) provide complementary information.
Under EI-MS, the molecule is expected to show a prominent molecular ion peak [M]⁺ corresponding to its exact molecular mass. The fragmentation pattern would likely be initiated by the loss of a methyl radical (•CH₃) from one of the dimethylamino groups, resulting in a stable [M-15]⁺ fragment. Subsequent fragmentations could involve the loss of the second methyl group or cleavage of the entire dimethylamino substituent.
ESI-MS, a softer ionization technique, is particularly useful for this compound due to the basic nature of the nitrogen atoms. In a suitable solvent, the molecule can be readily protonated to form the [M+H]⁺ ion, which would be observed as the base peak with minimal fragmentation. This technique is ideal for accurately determining the molecular weight and confirming the molecular formula through high-resolution mass spectrometry (HRMS).
Table 2: Predicted Mass Spectrometry Fragmentation for Phenazine, 3,7-bis(dimethylamino)- (EI-MS)
| m/z Value | Ion Formula | Description |
| [M]⁺ | [C₁₆H₁₈N₄]⁺ | Molecular Ion |
| [M-15]⁺ | [C₁₅H₁₅N₄]⁺ | Loss of •CH₃ |
| [M-44]⁺ | [C₁₄H₁₄N₃]⁺ | Loss of •N(CH₃)₂ |
Electronic Absorption and Emission Spectroscopy of Phenazine, 3,7-bis(dimethylamino)-
The electronic properties of Phenazine, 3,7-bis(dimethylamino)- are dominated by the extended π-conjugated system of the phenazine core and the strong electron-donating dimethylamino groups. This donor-π-acceptor-π-donor structure gives rise to distinct absorption and emission characteristics.
UV-Visible Absorption: The UV-Vis absorption spectrum is expected to show intense bands corresponding to π-π* transitions within the aromatic system. Compared to unsubstituted phenazine, the presence of the dimethylamino groups causes a significant bathochromic (red) shift of the lowest energy absorption band. This is attributed to an intramolecular charge transfer (ICT) character, where electronic excitation promotes electron density from the nitrogen lone pairs into the π* orbitals of the phenazine ring. This ICT band typically appears in the visible region of the spectrum, imparting color to the compound. A closely related analog, with diethylamino groups, exhibits an absorption maximum around 460 nm. mdpi.com
Fluorescence Emission: Upon excitation into its absorption bands, Phenazine, 3,7-bis(dimethylamino)- is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption band and is Stokes-shifted to a longer wavelength. This Stokes shift arises from geometric relaxation in the excited state. The emission wavelength and quantum yield are sensitive to solvent polarity, a characteristic feature of molecules with significant ICT character. For similar dialkylamino-substituted phenazines, emission is often observed in the 500-550 nm range. mdpi.com
Table 3: Typical Photophysical Properties for Dialkylamino-Substituted Phenazines
| Property | Wavelength (nm) | Solvent Dependence |
| Absorption Maximum (λabs) | ~460 | Moderate |
| Emission Maximum (λem) | ~530 | High |
| Stokes Shift | ~70 | Increases with polarity |
Vibrational Spectroscopy (FTIR and Raman) of Phenazine, 3,7-bis(dimethylamino)-
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the compound's functional groups and skeletal structure.
FTIR Spectroscopy: The FTIR spectrum of Phenazine, 3,7-bis(dimethylamino)- would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching modes of the methyl groups will appear in the 2800-3000 cm⁻¹ region. The region from 1400-1650 cm⁻¹ will be complex, containing multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic phenazine core. Strong bands corresponding to the C-N stretching of the aryl-amine bond are expected in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring system. The symmetric "ring-breathing" modes of the phenazine core would likely give rise to strong signals in the Raman spectrum. Due to the principle of mutual exclusion, some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the precise assignment of the numerous vibrational modes. researchgate.net
Table 4: Predicted Characteristic Vibrational Frequencies for Phenazine, 3,7-bis(dimethylamino)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | Strong |
| C-N Stretch (Aryl-Amine) | 1250 - 1350 | Strong |
| C-H Out-of-Plane Bend | 750 - 900 | Strong |
X-ray Crystallography and Solid-State Structural Analysis of Phenazine, 3,7-bis(dimethylamino)- and its Complexes
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure for Phenazine, 3,7-bis(dimethylamino)- is not widely reported, analysis of closely related structures, such as the cation of 3,7-bis(dimethylamino)phenothiazine (Methylene Blue), allows for well-founded predictions. The central phenazine ring system is expected to be nearly planar. The nitrogen atoms of the dimethylamino groups are also expected to be nearly sp² hybridized, with the C-N bonds lying close to the plane of the aromatic ring to maximize electronic conjugation.
In the solid state, the planar molecules would likely pack in a stacked arrangement, driven by π-π interactions between the aromatic cores of adjacent molecules. The distance between the stacked rings is typically in the range of 3.4-3.7 Å. This packing motif is common for planar aromatic molecules and significantly influences the material's bulk electronic and optical properties. The formation of co-crystals or complexes with other molecules, such as metal ions or organic acceptors, could lead to different and potentially functional solid-state architectures.
Table 5: Expected Solid-State Structural Parameters for Phenazine, 3,7-bis(dimethylamino)-
| Parameter | Predicted Value | Significance |
| Phenazine Ring Dihedral Angle | < 10° | Indicates near-planarity of the core |
| C-N-C Angle (amino group) | ~118-120° | Suggests sp² character of nitrogen |
| Intermolecular π-π Stacking | ~3.4 - 3.7 Å | Governs solid-state packing and properties |
Theoretical and Computational Investigations of Phenazine, 3,7 Bis Dimethylamino
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Phenazine (B1670421), 3,7-bis(dimethylamino)- Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules like Phenazine, 3,7-bis(dimethylamino)-. These methods can accurately predict molecular geometries, charge distributions, and electronic energy levels.
Theoretical interpretations of both the neutral (NR⁰) and protonated (NR⁺) forms of Neutral Red have been successfully achieved using DFT and its time-dependent extension (TD-DFT). nih.gov Studies often employ hybrid functionals, such as MN12SX, within a Polarizable Continuum Model (PCM) like IEFPCM to account for solvent effects, typically using a basis set like 6-31++G(d,p) for accurate results. nih.gov Such calculations reveal that the two electron-donating dimethylamino groups at the 3 and 7 positions significantly influence the electronic properties of the central phenazine core. This donor-π-acceptor (D-π-A) characteristic is common in phenazine-based dyes and is crucial for their applications. DFT calculations are also used to investigate the influence of molecular stacking on electronic structure in related heterocyclic systems. nih.gov
Key findings from these calculations include the determination of optimized molecular geometries and the distribution of electron density, which is fundamental to understanding the molecule's interactions and reactivity.
Molecular Dynamics Simulations of Phenazine, 3,7-bis(dimethylamino)- in Solution and Interfaces
Molecular dynamics (MD) simulations provide a dynamic, atomistic view of Phenazine, 3,7-bis(dimethylamino)- in complex environments, such as in solution or at interfaces. researchgate.net These simulations model the motion of every atom over time, offering insights into processes that are difficult to observe experimentally.
MD simulations are particularly valuable for studying the behavior of this compound at electrochemical interfaces, which is relevant for its use as a redox mediator. researchgate.netebi.ac.uk Simulations can model the formation of the electrical double layer and the orientation and dynamics of the dye molecules near an electrode surface. rsc.org This is crucial for understanding electron transfer mechanisms in applications like bioelectrochemical systems. ebi.ac.uk
Furthermore, given that Neutral Red is widely used as a vital stain that accumulates in the lysosomes of living cells, MD simulations can be employed to study its interaction with biological membranes. ontosight.aiclinisciences.com These simulations can elucidate the pathways of membrane transport and the specific interactions, such as hydrogen bonding and electrostatic forces, that govern its accumulation within acidic organelles. clinisciences.com Studies have used MD to investigate the interfacial structure of surfactants on surfaces, a methodology applicable to understanding how Neutral Red interacts with various biological and material interfaces. mdpi.com
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors of Phenazine, 3,7-bis(dimethylamino)-
Frontier Molecular Orbital (FMO) theory is a key concept for explaining the reactivity and electronic properties of molecules. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
For Phenazine, 3,7-bis(dimethylamino)-, the HOMO is expected to be localized primarily on the electron-rich dimethylamino groups and the phenazine ring, while the LUMO is distributed across the electron-accepting heterocyclic core. nih.gov Theoretical calculations have shown that protonation of the dye's chromophore leads to significant changes in the shape and energy of the HOMO, whereas the LUMO remains relatively unchanged for both the protonated and neutral forms. nih.govresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior.
| Reactivity Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the electrophilic power of a molecule. |
Computational Prediction of Spectroscopic Properties of Phenazine, 3,7-bis(dimethylamino)-
Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of dyes like Neutral Red. rsc.org These calculations can accurately forecast UV-Vis absorption spectra, including the wavelength of maximum absorbance (λmax) and the probability of the electronic transition (oscillator strength). beilstein-journals.orgchemrxiv.org
Studies on Neutral Red have successfully used TD-DFT to interpret its absorption spectra in aqueous solutions. nih.gov For the neutral form, calculations show two important electronic transitions contributing to its absorption profile: S₀ → S₁ (a HOMO → LUMO transition) and S₀ → S₂ (a HOMO-1 → LUMO transition), with the latter having a higher intensity. nih.govresearchgate.net In contrast, the cationic form's visible absorption band is dominated by a single S₀ → S₁ (HOMO-LUMO) transition. nih.govresearchgate.net
The accuracy of these predictions is highly dependent on the choice of the functional and the inclusion of solvent effects. beilstein-journals.orgmdpi.com Models like the Conductor-like Polarizable Continuum Model (CPCM) or the SMD solvent model are crucial for obtaining results that align well with experimental data, as the solvent environment can significantly shift absorption maxima. beilstein-journals.orgnih.gov
| Form of Neutral Red | Transition | Nature of Transition | Predicted λmax (nm) Range | Experimental λmax (nm) |
|---|---|---|---|---|
| Neutral (NR⁰) | S₀ → S₁ | HOMO → LUMO | ~450-460 | ~455 |
| Neutral (NR⁰) | S₀ → S₂ | HOMO-1 → LUMO | ~440-450 | |
| Cationic (NR⁺) | S₀ → S₁ | HOMO → LUMO | ~530-540 | ~530 |
Note: Predicted λmax values are illustrative, based on typical TD-DFT calculation results found in the literature for similar dyes. Actual values depend on the specific functional, basis set, and solvent model used. nih.gov
Cheminformatics and Machine Learning Applications in Phenazine, 3,7-bis(dimethylamino)- Research
Cheminformatics and machine learning (ML) are emerging as powerful tools in chemical research, enabling the prediction of molecular properties and accelerating the discovery of new materials. nih.gov
Cheminformatics databases like PubChem, ChEBI, and the EPA's CompTox Chemicals Dashboard serve as large repositories of information on Phenazine, 3,7-bis(dimethylamino)-, including its structure, identifiers, and known properties. ebi.ac.ukepa.gov These resources are the foundation for building computational models.
Machine Learning , particularly through Quantitative Structure-Activity Relationship (QSAR) models, offers a promising avenue for research on phenazine derivatives. nih.govyoutube.com Although specific ML models for Phenazine, 3,7-bis(dimethylamino)- are not widely published, the methodology is well-established. A QSAR model could be developed by:
Data Collection: Assembling a dataset of phenazine derivatives with experimentally measured properties (e.g., absorption maxima, redox potential, or biological activity). researchgate.net
Descriptor Calculation: Using software to calculate a large number of numerical molecular descriptors (e.g., topological, electronic, constitutional) for each molecule in the dataset. nih.gov
Model Training: Employing ML algorithms such as Random Forest, Support Vector Machines, or Neural Networks to build a model that correlates the molecular descriptors with the target property. nih.govyoutube.com
Validation and Prediction: Rigorously validating the model's predictive power on an external test set. researchgate.net
Such a model could then be used to rapidly screen virtual libraries of novel, unsynthesized phenazine derivatives to identify candidates with desired properties, such as a specific color for a dye application or optimal redox potential for an electrochemical device. nih.govnih.gov This in silico approach significantly reduces the time and cost associated with experimental synthesis and testing. nih.gov
Mechanistic Studies of Phenazine, 3,7 Bis Dimethylamino Reactivity and Photophysics
Electrochemical Redox Mechanisms of Phenazine (B1670421), 3,7-bis(dimethylamino)-
The electrochemical behavior of Neutral Red is characterized by its ability to undergo reversible redox reactions, a property central to its application as a redox mediator in biological and electrochemical systems. researchgate.netasm.org The core of its redox activity lies in the phenazine/dihydrophenazine system, which involves a two-electron, two-proton transfer process in aqueous media. uc.ptscispace.com
Cyclic voltammetry (CV) is a primary technique for studying these mechanisms. In CV studies, Neutral Red typically exhibits a well-defined redox couple corresponding to the reduction of the oxidized form (NR) to its reduced leuco form (leuco-NR) and the subsequent re-oxidation. uc.ptnih.gov The standard redox potential (E₀') for Neutral Red is approximately -0.325 V versus the normal hydrogen electrode (NHE), making it an effective electron shuttle in microbial fuel cells. asm.orgnih.gov The redox potential is significantly influenced by the pH of the solution due to the involvement of protons in the reaction. scispace.comresearchgate.net
One of the most notable electrochemical reactions of Neutral Red is its ability to undergo electropolymerization on an electrode surface to form a conducting polymer film, poly(neutral red) or PNR. researchgate.netresearchgate.net This process is initiated by the irreversible oxidation of the monomer at high positive potentials (around +0.8 to +1.0 V), which generates radical cations. uc.ptresearchgate.net These radicals then combine to form the polymer structure. uc.pt The mechanism is highly dependent on both the applied potential and the solution pH. uc.pt Protons and electrons participate in a 2:1 ratio during the reduction of the polymer, while the ratio is 1:1 in the oxidation process. uc.pt
Table 1: Electrochemical Properties of Neutral Red
| Parameter | Value | Conditions / Notes |
| Standard Redox Potential (E₀') | -0.325 V vs. NHE | For the NR/Leuco-NR couple. nih.gov |
| Polymerization Potential | +0.8 V to +1.0 V vs. SCE | Irreversible oxidation initiating radical formation. uc.ptresearchgate.net |
| Polymer Redox Peak (A/A') | -0.45 V to -0.65 V vs. SCE | Reversible oxidation-reduction of the PNR film. researchgate.net |
| Electron Transfer | 2e⁻ process | Single-stage two-electron transfer for reduction in aqueous media. scispace.com |
Photophysical Deactivation Pathways of Excited State Phenazine, 3,7-bis(dimethylamino)-
Upon absorption of light, the excited state of Neutral Red can relax back to the ground state through several deactivation pathways, both radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing). The efficiency and prevalence of these pathways are highly sensitive to the molecule's environment, particularly solvent polarity and pH. nih.gov
The absorption and fluorescence properties of Neutral Red are distinct for its neutral (NR) and protonated (NRH⁺) forms. In aqueous solutions, the protonated form has an absorption maximum around 535 nm (red), while the neutral form absorbs at approximately 450 nm (yellow). nih.govcdnsciencepub.com Interestingly, regardless of the initial form, the fluorescence emission maximum is the same, occurring at about 637 nm in water. nih.gov This suggests that the cationic NRH⁺ form undergoes deprotonation in the first singlet excited state before fluorescence occurs. nih.gov
The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key measure of the efficiency of the radiative deactivation pathway. youtube.comyoutube.com For Neutral Red, this value is dramatically influenced by the solvent. In non-polar dioxane, the quantum yield is 0.17, but it drops to just 0.02 in highly polar water. nih.gov This quenching of fluorescence in polar, protic solvents is attributed to efficient non-radiative decay pathways, such as internal conversion, which are facilitated by intermolecular hydrogen bonding. capes.gov.br The fluorescence lifetime, which is the average time the molecule spends in the excited state, is also affected, being significantly shorter in more polar environments. researchgate.net The strong dependence of the fluorescence maximum and quantum yield on solvent polarity is a phenomenon known as solvatochromism. nih.govnih.gov
Table 2: Photophysical Properties of Neutral Red in Different Solvents
| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φf) |
| Water (pH > 8) | ~450 nm | ~637 nm | 0.02 nih.gov |
| Water (pH < 6.8) | ~535 nm | ~637 nm | 0.02 nih.gov |
| Dioxane | - | ~540 nm | 0.17 nih.gov |
Photochemical Reactions and Reaction Mechanisms of Phenazine, 3,7-bis(dimethylamino)-
When exposed to light, Neutral Red can participate in various photochemical reactions beyond simple photophysical deactivation. It is known to act as a photosensitizer, meaning it can absorb light energy and transfer it to other molecules, leading to chemical reactions. nih.gov
A significant photochemical process is the generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂), upon irradiation with visible light. nih.govnih.gov This occurs via a Type II photosensitization mechanism, where the excited triplet state of Neutral Red transfers its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state. The dye can also participate in Type I reactions, involving electron transfer to produce superoxide (B77818) radicals. nih.gov This photosensitizing ability is responsible for the observed photodynamic effect of Neutral Red, where it can induce cell death upon illumination, and its photolysis, which can be inhibited by antioxidants. nih.gov
The photo-mutagenicity of Neutral Red has been demonstrated in various test systems, where its activation by light leads to DNA damage. nih.gov The reactive species produced by irradiation are typically short-lived. nih.gov Furthermore, Neutral Red can undergo photocatalytic degradation, for instance, in the presence of a semiconductor catalyst like titanium dioxide (TiO₂) under UV irradiation. tandfonline.com In acidic media, it can also undergo redox reactions with other chemical species, such as the nitrite (B80452) ion, in a process that is sensitive to hydrogen ion concentration. researchgate.net
Acid-Base Equilibria and Protonation/Deprotonation Dynamics of Phenazine, 3,7-bis(dimethylamino)-
The structure of Neutral Red contains basic nitrogen atoms within the phenazine ring system and in the dimethylamino group, making it an effective acid-base indicator. wikipedia.orgnih.gov The compound exhibits a distinct color change over a specific pH range, which is governed by the protonation and deprotonation of the molecule.
The pKa value for the equilibrium between the protonated cation (NRH⁺) and the neutral base (NR) is approximately 6.8. wikipedia.orgnih.gov This means that at a pH below 6.8, the protonated, red-colored form is dominant. As the pH increases above 6.8, the molecule deprotonates to its neutral, yellow-colored form, with the transition range typically cited as pH 6.8 to 8.0. wikipedia.org
The protonation occurs on one of the nitrogen atoms of the phenazine ring. nih.govuni-osnabrueck.de This equilibrium can be represented as:
NR (yellow) + H⁺ ⇌ NRH⁺ (red)
The two forms have distinct absorption spectra, with the neutral form absorbing maximally at ~450 nm and the protonated form at ~535 nm. nih.gov This clear spectral shift upon change in proton concentration is the basis for its use as a pH indicator. chemguide.co.ukstackexchange.com The fluorescence properties are also pH-sensitive; while the emission wavelength remains constant, the intensity is maximal around neutral pH and decreases in more acidic or alkaline conditions. nih.gov This property allows it to be used as a luminescent pH sensor. mdpi.com
Table 3: Acid-Base Indicator Properties of Neutral Red
| Property | Value |
| pKa | ~6.8 wikipedia.orgnih.gov |
| pH Transition Range | 6.8 – 8.0 wikipedia.org |
| Acid Color (pH < 6.8) | Red wikipedia.org |
| Base Color (pH > 8.0) | Yellow wikipedia.org |
| Absorption λ_max (Acidic) | ~535 nm nih.gov |
| Absorption λ_max (Basic) | ~450 nm nih.gov |
Complexation and Supramolecular Interactions of Phenazine, 3,7-bis(dimethylamino)- with Chemical Species
Neutral Red can engage in non-covalent interactions with a variety of other molecules, forming supramolecular complexes that can alter its chemical and physical properties. These interactions are of interest for developing sensors and for understanding the dye's behavior in biological systems.
A notable example is the formation of an inclusion complex with cyclodextrins, particularly β-cyclodextrin (β-CD). researchgate.netnii.ac.jp The hydrophobic inner cavity of the β-CD molecule can encapsulate the non-polar part of the Neutral Red molecule. This interaction is stronger for the neutral form of the dye than for its protonated, cationic form. researchgate.net Encapsulation within the β-CD cavity alters the local microenvironment of the dye, leading to enhanced fluorescence intensity and a significant downward shift in its apparent pKa value. researchgate.net This complexation can also be used to prevent the self-aggregation of Neutral Red in aqueous solutions. acs.orgaip.org
In biological contexts, Neutral Red is known for its ability to accumulate in acidic organelles like lysosomes in living cells. wikipedia.orgnih.gov This accumulation is a result of its properties as a lipophilic weak base; the neutral form can freely pass through membranes into the acidic lysosome, where it becomes protonated and is subsequently trapped. nih.gov It has also been shown that Neutral Red can interact with biomacromolecules such as the protein human serum albumin (HSA) and can intercalate with DNA, an interaction that can induce fluorescence. mdpi.comresearchgate.net These interactions are fundamental to its use as a vital stain and as a probe for studying cellular environments. nih.gov
Advanced Materials Science Applications of Phenazine, 3,7 Bis Dimethylamino
Fabrication of Phenazine (B1670421), 3,7-bis(dimethylamino)- Based Optoelectronic Materials
The fabrication of optoelectronic materials often relies on organic molecules with tunable electronic energy levels and good charge transport properties. The phenazine core, being an electron-deficient aromatic system, provides a robust scaffold that can be functionalized to modulate these properties.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
While direct and extensive research on the integration of Phenazine, 3,7-bis(dimethylamino)- into OLEDs and OPVs is not widely documented, the electronic properties of the broader phenazine family suggest potential applicability. The performance of such devices is critically dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used. nih.gov
Theoretical and experimental studies on various phenazine derivatives have shown that their HOMO and LUMO energy levels can be effectively tuned by introducing different substituent groups. nih.gov For instance, electron-donating groups, such as the dimethylamino groups in Phenazine, 3,7-bis(dimethylamino)-, would be expected to raise the HOMO level, potentially facilitating hole injection or extraction in an optoelectronic device. Conversely, electron-withdrawing groups tend to lower the LUMO energy, which can enhance electron injection or transport. rsc.org
Research on other functionalized phenazine derivatives has demonstrated their promise in OLEDs. For example, a novel phenazine derivative, 2,3,13,14-tetradecyloxy-5,11,16,22-tetraaza-7,9,18,20-tetraoxo-8,19-dicyanoenneacene, has been synthesized and shown to emit strong green light in an OLED with a maximum luminance of approximately 8600 cd/m². acs.org This highlights the potential of the phenazine core to serve as a competent luminophore. The specific utility of Phenazine, 3,7-bis(dimethylamino)- would depend on its solid-state photoluminescent quantum yield, charge carrier mobility, and compatibility with other materials in a device stack. Further research is required to determine its specific performance metrics in OLED and OPV architectures.
Table 1: Potential Roles of Phenazine, 3,7-bis(dimethylamino)- in Optoelectronics
| Potential Application | Relevant Property | Discussion |
|---|---|---|
| OLEDs | Emissive Layer | The phenazine core can be luminescent. The dimethylamino groups will modify the emission wavelength and quantum efficiency. |
| Hole Transport Layer | The electron-donating groups may facilitate hole transport, although specific mobility data is not available. | |
| OPVs | Donor Material | The electron-rich nature imparted by the amino groups suggests potential as an electron donor material. HOMO/LUMO matching with an acceptor is critical. |
| Interfacial Layer | Could be used to modify work functions of electrodes to improve charge extraction. |
Electrochromic Devices and Displays
Electrochromism, the phenomenon of a material changing color in response to an applied electrical potential, is another area where phenazine-based materials show promise. Phenazine, 3,7-bis(dimethylamino)- (as Methylene (B1212753) Violet) is cited in patent literature as a suitable redox-active material for electrochromic devices. The mechanism of color change is tied to the reversible redox reactions of the phenazine core.
The electrochemical polymerization of Methylene Violet on a glassy carbon electrode has been shown to produce a polymer film with high electroactivity and multicolor electrochromic behavior. researchgate.net The color of the polymer film can be modulated by changing the applied potential, which alters the oxidation state of the phenazine units within the polymer backbone. This property is fundamental to the operation of an electrochromic display or smart window.
While detailed performance metrics for a dedicated device are not extensively published, the observed color changes in the polymerized film indicate its potential. A spectroelectrochemical study of copolymers containing phenazine-like units also supports the concept that these structures can stabilize charged states, which is essential for reversible color switching. researchgate.net
Table 2: Observed Electrochromic Behavior of Polymerized Methylene Violet
| Oxidation State | Applied Potential Range | Observed Color |
|---|---|---|
| Reduced | Negative Potentials | Varies (e.g., colorless, yellow) |
| Neutral | Near 0 V | Varies (e.g., blue, violet) |
| Oxidized | Positive Potentials | Varies (e.g., green, brown) |
Note: Specific colors and transition potentials can vary based on the electrolyte, substrate, and polymerization conditions.
Development of Phenazine, 3,7-bis(dimethylamino)- in Sensing and Detection Technologies
The ability of the phenazine core to participate in charge-transfer interactions and its inherent fluorescence make it a versatile platform for the development of chemical sensors and optical probes.
Chemical and Ion Sensors
The electron-rich nature of Phenazine, 3,7-bis(dimethylamino)- makes it sensitive to the presence of electron-accepting species or ions that can coordinate with the nitrogen atoms. This interaction can lead to a detectable change in its optical or electrochemical properties.
A notable example is the development of a fluorescent probe for the detection of cadmium ions (Cd²⁺). A Schiff base derived from a phenazine-imidazole structure was designed for the ratiometric detection of Cd²⁺ in aqueous media at physiological pH. Upon binding with Cd²⁺, the probe exhibits a red-shifted fluorescence, allowing for quantitative detection. This sensor demonstrated a low detection limit of 2.10 x 10⁻⁸ M for Cd²⁺. The sensing mechanism is attributed to the formation of a 1:1 complex between the probe and the cadmium ion, which leads to enhanced conjugation and a modulation of charge transfer within the molecule.
Optical Probes and Molecular Switches
The same principles that enable chemical sensing also allow for the design of optical probes and molecular switches. The distinct changes in the absorption and emission spectra of Phenazine, 3,7-bis(dimethylamino)- and its derivatives upon external stimuli (e.g., ion binding, pH change, redox events) are the basis for their function as optical reporters.
The aforementioned Cd²⁺ sensor also functions as a "naked-eye" detector, with a visible fluorescence color change from yellow to orange-red under a UV lamp upon complexation. This demonstrates its utility as a qualitative optical probe. The reversible nature of the interaction with the target analyte can allow for the development of molecular switches, where the optical properties can be toggled between two or more states.
Integration of Phenazine, 3,7-bis(dimethylamino)- in Energy Storage Devices
The reversible redox activity of the phenazine core is a key attribute for its application in energy storage, particularly in aqueous organic redox flow batteries (AORFBs). These batteries are being investigated for large-scale energy storage due to their potential for low cost, high safety, and the use of environmentally benign materials.
Phenazine derivatives can act as the anolyte (the negative electrolyte) in these batteries. During charging, the phenazine compound is reduced, storing electrons. During discharge, it is oxidized, releasing the stored electrons. The dimethylamino groups in Phenazine, 3,7-bis(dimethylamino)- would influence its redox potential and solubility, which are critical parameters for battery performance.
Research on related phenazine-based anolytes has shown impressive results. For instance, by modifying the phenazine structure, researchers have achieved high solubility (up to 1.8 M) and have been able to tune the redox potential by over 400 mV. nih.gov An AORFB using a 7,8-dihydroxyphenazine-2-sulfonic acid anolyte demonstrated an operating voltage of 1.4 V and a high capacity retention of 99.98% per cycle over 500 cycles. nih.gov Another study on a propionic-acid-functionalized phenazine reported an extremely stable AORFB with no capacity fade observed over 53 days of cycling at 45°C. nih.gov These findings underscore the high stability and promising performance of the phenazine scaffold in energy storage applications.
Table 3: Performance of Selected Phenazine-Based Anolytes in Aqueous Redox Flow Batteries
| Phenazine Derivative | Key Performance Metric | Value | Reference |
|---|---|---|---|
| 7,8-dihydroxyphenazine-2-sulfonic acid | Reversible Anolyte Capacity | 67 Ah L⁻¹ | nih.gov |
| Capacity Retention | 99.98% per cycle (over 500 cycles) | nih.gov | |
| Operating Voltage | 1.4 V | nih.gov | |
| Propionic-acid-functionalized phenazine (1,8-PFP) | Capacity Fade (at 45°C) | No fade observed over 53 days | nih.gov |
| Open Circuit Voltage | 1.15 V | nih.gov | |
| Phenazine-(2,3-diyl)dioxy dibutyric acid (DBEP) | Capacity Retention | 99.997% per cycle (over 1000 cycles) | rsc.org |
| Open-Circuit Voltage | 1.17 V | rsc.org |
Redox Flow Batteries
Aqueous organic redox flow batteries (AORFBs) are an emerging technology for large-scale energy storage, valued for their potential low cost and the use of environmentally benign water-based electrolytes. nih.govjmb.or.kr Phenazines, as a class of compounds, are considered one of the most promising core structures for creating organic anolytes (negative electrolytes) due to their ability to achieve low reduction potentials. nih.gov Molecular engineering of the phenazine core, such as by introducing functional groups, allows for the tuning of properties like solubility and redox potential. nih.govduluxpowders.com.au
While specific performance data for Phenazine, 3,7-bis(dimethylamino)- in a redox flow battery is not extensively documented in dedicated studies, the broader research on amino-functionalized phenazines provides strong evidence for its potential. For example, a biomimetic approach using amino acid functionalized phenazines has produced ultra-stable AORFBs. nih.gov A flow battery using 3,3'-(phenazine-1,6-diylbis(azanediyl))dipropionic acid paired with ferrocyanide at a near-neutral pH of 8 demonstrated an open-circuit voltage of 1.15 V and an exceptionally low capacity fade rate of 0.5% per year. nih.govnih.gov These findings underscore the importance of molecular design and highlight the promise of amino-substituted phenazines for robust and long-lasting redox flow batteries. nih.gov
Supercapacitors and Other Electrochemical Energy Storage Systems
Phenazine, 3,7-bis(dimethylamino)- (Neutral Red) has been identified as a promising redox-active material for advanced supercapacitors, particularly those designed for specialized applications like electrochemical CO2 capture. nih.govacs.org Supercapacitors can function as energy-efficient devices for capturing CO2 through a process known as supercapacitive swing adsorption (SSA). acs.org The incorporation of redox-active materials like Neutral Red can enhance the performance of these systems. nih.gov
The compound's utility extends to the characterization and development of new electrode materials for supercapacitors. In one study, novel N-doped porous carbon nanosheets (N-PCNS) were evaluated for their supercapacitor applications, and their adsorption properties were systematically tested using Neutral Red dye. nih.gov The material demonstrated a high adsorption capacity for Neutral Red (439.6 mg g⁻¹) and, when used as a supercapacitor electrode, delivered a high specific capacitance of 263 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov
Furthermore, Neutral Red has been used as a visual stain in the development of novel hydrogel electrolytes for stretchable supercapacitors, demonstrating the material's compatibility with flexible energy storage devices. nankai.edu.cn
Table 1: Performance of Supercapacitor Materials Associated with Phenazine, 3,7-bis(dimethylamino)- (Neutral Red)
| Material/System | Application | Key Performance Metric | Source(s) |
|---|---|---|---|
| N-doped porous carbon nanosheets (N-PCNS) | Supercapacitor Electrode | Specific Capacitance: 263 F g⁻¹ at 1 A g⁻¹ | nih.gov |
| N-doped porous carbon nanosheets (N-PCNS) | Supercapacitor Electrode | Capacitance Retention: 96% after 10,000 cycles | nih.gov |
| αCDAAmMe-PEG20000DA hydrogel electrolyte | Stretchable Supercapacitor | Capacitance: 0.87 μF/cm² at 100 mV/s | nankai.edu.cn |
| YP80F activated carbon electrodes | Electrochemical CO₂ Capture | Energy Consumption: < 20 kJ per mol of CO₂ | nih.gov |
Application of Phenazine, 3,7-bis(dimethylamino)- in Catalysis and Photocatalysis
The redox activity of Phenazine, 3,7-bis(dimethylamino)- makes it a valuable compound in the fields of catalysis and photocatalysis, acting as both a mediator in chemical transformations and as a model compound for testing new photocatalytic materials.
Phenazine, 3,7-bis(dimethylamino)-, or Neutral Red, serves as a redox-active catalyst that facilitates efficient electron transfer in electrochemical reactions. nih.gov It is classified as a molecular mediator in the field of electrocatalysis, where it can offer increased selectivity compared to non-mediated processes. nih.gov One notable application is in the electrochemical reduction of CO₂ to formic acid, where Neutral Red acts as a mediator to facilitate the reaction catalyzed by the enzyme formate (B1220265) dehydrogenase. nih.gov
Its utility is prominent in bioelectrochemical systems. Research has shown that Neutral Red can be electrochemically oxidized and reduced on an electrode surface and can engage in reversible chemical oxidoreduction with the essential cofactor NAD⁺/NADH. jmb.or.kr The redox potential of Neutral Red is approximately -0.325 volts, which is thermodynamically ideal for coupling with the NAD⁺/NADH system. jmb.or.kr This property has been harnessed by polymerizing Neutral Red to create poly(neutral red) (PNR), which functions as a reversible electrocatalyst for both the reduction of NAD⁺ to NADH and the oxidation of NADH to NAD⁺. researchgate.net This catalytic cycling is critical for regenerating cofactors in enzyme-catalyzed organic synthesis and is a key step toward developing rechargeable biobatteries. researchgate.netacs.org
In the context of photocatalysis for environmental remediation, Phenazine, 3,7-bis(dimethylamino)- (Neutral Red) primarily serves as a model organic pollutant rather than as the photocatalyst itself. scispace.comnih.govundip.ac.id As a stable and intensely colored dye, it is frequently used to evaluate the efficiency of newly developed photocatalytic materials in degrading persistent organic pollutants from wastewater. undip.ac.id
Numerous studies have reported the successful degradation of Neutral Red using various semiconductor photocatalysts under light irradiation. The destruction of the dye's chromophoric group and phenazine ring is confirmed by the disappearance of its characteristic absorption bands in UV-Vis spectra. scispace.com The process ultimately leads to the mineralization of the dye into simpler, non-toxic products like CO₂ and inorganic ions, which can be tracked by a decrease in the Chemical Oxygen Demand (COD) of the solution. scispace.comnih.gov
The efficiency of this degradation is highly dependent on experimental conditions such as the type of catalyst, pH of the solution, and the presence of other agents. scispace.comresearchgate.net For example, one study found the optimal photodegradation of Neutral Red occurred at a pH of 8. researchgate.net The development of these photocatalytic systems is crucial for treating textile industry wastewater, where dyes like Neutral Red pose a significant environmental risk due to their poor biodegradability and ability to block sunlight penetration in aquatic ecosystems. undip.ac.id
Table 2: Examples of Photocatalytic Degradation Studies Using Neutral Red (NR) as a Model Pollutant
| Photocatalyst | Light Source | Key Finding | Source(s) |
|---|---|---|---|
| Zinc Oxide (ZnO) | Visible Light | Complete degradation in 10 hours; 90% COD removal in 8 hours. | scispace.com |
| Bismuth Oxychloride (BiOCl) | Not Specified | Complete mineralization into CO₂ and inorganic ions; toxicity eliminated. | nih.gov |
| Oxygen-doped graphitic carbon nitride (O-g-C₃N₄) | Visible Light | 86% NR removal, a rate three times greater than bulk g-C₃N₄. | undip.ac.id |
| Nickel-doped Titania (Ni-doped TiO₂) | UV Light | 90% degradation of Neutral Red under optimized conditions. | bohrium.com |
Functional Coatings and Nanomaterials Incorporating Phenazine, 3,7-bis(dimethylamino)-
The unique properties of Phenazine, 3,7-bis(dimethylamino)- allow it to be incorporated into various nanomaterials and functional coatings, primarily for sensing applications. By combining this phenazine dye with other advanced materials like carbon nanotubes and graphene oxide, researchers can create hybrid nanocomposites with enhanced electrochemical activity. acs.org
One such application is in the development of highly sensitive electrochemical sensors. A mycelium-like nanocomposite was fabricated by hybridizing poly(luminol) and poly(neutral red) with a template of graphene oxide (GO) and multi-walled carbon nanotubes (MWCNTs). acs.org This composite was found to be electroactive and stable, showing significant electrocatalytic activity toward the detection of NADH. acs.org In another example, a sensor for the simultaneous detection of chromium (VI) and vanadium (V) in water was created using Neutral Red to interlink gold nanoparticles and MWCNTs on an electrode. nih.gov
The interaction of Neutral Red with nanomaterials is also used to characterize material properties. For instance, the adsorption of Neutral Red onto N-doped porous carbon nanosheets was used as a key metric to evaluate the material's high surface area and suitability for applications like supercapacitors and wastewater purification. nih.gov Furthermore, the compound can be incorporated into materials to provide visual cues, such as its use as a stain in slide-ring hydrogels for stretchable electronics. nankai.edu.cn While not a direct functional coating itself, its use in staining cellular monolayers is a critical step in evaluating the antimicrobial efficacy of coatings containing nanomaterials. rsc.org
Environmental Fate and Degradation Pathways of Phenazine, 3,7 Bis Dimethylamino
Photolytic and Photocatalytic Degradation Mechanisms of Phenazine (B1670421), 3,7-bis(dimethylamino)- in Aquatic Systems
In aquatic environments, the degradation of Phenazine, 3,7-bis(dimethylamino)- is significantly influenced by light. Photolysis, the direct breakdown by sunlight, can occur, although the planar, aromatic structure of the phenazine core imparts a degree of photostability. atlantis-press.com
More significant degradation occurs through photocatalysis, a process where a semiconductor material, when irradiated with light of sufficient energy, generates highly reactive species that break down the compound. mdpi.comresearchgate.net Titanium dioxide (TiO2) is a commonly studied photocatalyst. researchgate.net Upon UV irradiation, TiO2 generates electron-hole pairs. The holes react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while electrons react with oxygen to form superoxide (B77818) radicals. These radicals are powerful oxidizing agents that attack the Phenazine, 3,7-bis(dimethylamino)- molecule. mdpi.com The degradation mechanism involves the attack of these radicals on the chromophoric structure, leading to decolorization, and can proceed to complete mineralization, converting the organic molecule into carbon dioxide, water, and inorganic ions. researchgate.net
Recent research has also explored the use of other nanocomposites as photocatalysts. For instance, CdS/NiS nanocomposites have demonstrated high efficiency in the photocatalytic degradation of similar phenothiazine-based dyes under UV radiation. scirp.orgscirp.orgresearchgate.net The mechanism is similar, involving the generation of hydroxyl radicals that drive the decomposition of the dye. scirp.org The efficiency of photocatalytic degradation is influenced by factors such as catalyst concentration, pH of the solution, and temperature. scirp.orgscirp.org
Table 1: Examples of Photocatalytic Degradation of Related Dyes
| Catalyst | Target Dye | Light Source | Key Findings | Reference |
|---|---|---|---|---|
| CdS/NiS Nanocomposite | 3,7-bis(dimethylamino)-phenothiazin-5-ium chloride (Methylene Blue) | UV Light | Increased catalyst loading from 0.005 g to 0.02 g enhanced dye removal efficiency. Optimal degradation observed at pH 9.5. | scirp.orgscirp.org |
| Titanium Dioxide (TiO2) | Various Dyes (including Methylene (B1212753) Blue) | UV Light | Achieved complete mineralization of dyes into CO2 and inorganic ions (SO42−, NH4+). | researchgate.net |
Chemical Oxidation/Reduction of Phenazine, 3,7-bis(dimethylamino)- in Environmental Matrices
The redox-active nature of the phenazine ring system makes Phenazine, 3,7-bis(dimethylamino)- susceptible to chemical oxidation and reduction reactions in environmental matrices like soil and sediment. nih.gov In oxidizing environments, naturally occurring oxidants can attack the molecule. Anodic oxidation studies on the related compound Methylene Blue in chloride solutions show that oxidation can lead to the formation of various intermediates. researchgate.net One identified product was 4,6-dichloro-7-dimethylamino-3H-phenothiazin-3-one, indicating that oxidation can involve the replacement of a dimethylamino group with an oxygen atom and chlorination of the aromatic rings. researchgate.net This suggests that in environmental settings with manganese oxides or other strong oxidants, similar transformations of the phenazine core and its substituents are possible.
Conversely, in anoxic or reducing environments, such as saturated soils or sediments, Phenazine, 3,7-bis(dimethylamino)- can undergo reduction. The phenazine nitrogen atoms can act as electron acceptors. This reduction can lead to a loss of color and changes in the compound's solubility and bioavailability. The specific reduction products in complex environmental matrices are less characterized but would likely involve the formation of dihydrophenazine derivatives.
Advanced Oxidation Processes (AOPs) for Phenazine, 3,7-bis(dimethylamino)- Remediation
Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade persistent organic pollutants in water through the generation of highly reactive hydroxyl radicals (•OH). atlantis-press.commdpi.com These methods are considered highly effective for the remediation of wastewater containing dyes like Phenazine, 3,7-bis(dimethylamino)-. atlantis-press.commdpi.com
Common AOPs include:
Ozonation (O₃): Ozone is a powerful oxidant that can directly attack the chromophoric groups of dyes. atlantis-press.com Its effectiveness can be enhanced by combining it with UV light or hydrogen peroxide to generate more hydroxyl radicals. omu.edu.tr
Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.net This process is most effective in acidic conditions (pH 3-5). mdpi.com The efficiency can be increased by using UV light (photo-Fenton), which promotes the recycling of Fe³⁺ back to Fe²⁺, thus generating more radicals. mdpi.com
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. mdpi.com
Combined AOPs: Hybrid methods, such as combining ozonation with the Fenton process or H₂O₂, can lead to faster and more complete degradation of pollutants. mdpi.commatec-conferences.orgresearchgate.net For example, the O₃/S₂O₈²⁻ system has been shown to be effective in breaking down azo bonds and aromatic groups in dyes. matec-conferences.orgresearchgate.net
These processes can effectively decolorize and mineralize complex dye molecules, breaking them down into less harmful substances. atlantis-press.commdpi.com The choice of AOP depends on factors like the concentration of the pollutant, the water matrix, and economic considerations. mdpi.com
Table 2: Comparison of Advanced Oxidation Processes for Dye Degradation
| AOP Method | Mechanism | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Ozonation | Direct reaction with O₃ and indirect reaction with •OH radicals. | Powerful oxidant, effective for decolorization. | May have low mineralization efficiency alone; potential for byproduct formation. | atlantis-press.com |
| Fenton (Fe²⁺/H₂O₂) | Generation of •OH radicals from H₂O₂ catalyzed by Fe²⁺. | Cost-effective, easy to apply. | Requires acidic pH; produces iron sludge. | mdpi.comresearchgate.net |
| Photo-Fenton (UV/Fe²⁺/H₂O₂) | UV light enhances •OH radical production and regenerates Fe²⁺. | Higher efficiency than Fenton; can utilize solar light. | Requires UV source; pH-dependent. | mdpi.com |
| UV/H₂O₂ | Photolysis of H₂O₂ to form •OH radicals. | No sludge production; effective for various pollutants. | Requires UV source; H₂O₂ can be expensive. | mdpi.comomu.edu.tr |
Biodegradation Mechanisms of Phenazine, 3,7-bis(dimethylamino)- by Environmental Microorganisms
Microorganisms, including bacteria and fungi, play a significant role in the degradation of phenazine compounds in the environment. nih.govuminho.ptnih.gov The biodegradation of these dyes can occur under both aerobic and anaerobic conditions.
Several bacterial species have been identified that can decolorize and degrade dyes. ijcmas.com The enzymatic systems of these microorganisms are key to the degradation process. For instance, enzymes like laccases and azoreductases are known to break down complex aromatic structures. uminho.ptresearchgate.net White-rot fungi are particularly effective due to their production of potent, non-specific extracellular lignin-modifying enzymes. ijcmas.comresearchgate.net
Research has shown that some soil mycobacteria, such as Mycobacterium fortuitum, can not only degrade but also catabolize phenazines like phenazine-1-carboxylic acid (PCA) and pyocyanin. nih.gov This degradation can serve as a source of energy for the microorganisms. The process can protect other, more sensitive organisms in the microbial community from the potential toxicity of phenazine compounds. nih.gov The initial steps in the biodegradation of Phenazine, 3,7-bis(dimethylamino)- would likely involve enzymatic attack on the dimethylamino groups and cleavage of the phenazine ring structure.
Environmental Transport and Transformation Modeling of Phenazine, 3,7-bis(dimethylamino)-
A comprehensive model would need to integrate several key processes and parameters:
Advection and Dispersion: These processes describe the physical movement of the compound with flowing water (advection) and its spreading due to concentration gradients (dispersion) in aquatic systems and groundwater.
Sorption: The tendency of the compound to attach to soil organic carbon and sediment particles is a critical factor controlling its mobility. This is quantified by the soil-water partition coefficient (Koc). The cationic nature of related phenazine dyes suggests a potential for strong sorption to negatively charged soil and sediment components.
Degradation Kinetics: The model must incorporate the rates of the degradation processes discussed previously. This includes rate constants for photolytic/photocatalytic degradation (Section 7.1), chemical oxidation/reduction (Section 7.2), and biodegradation (Section 7.4). These rates are often influenced by environmental conditions like temperature, pH, and microbial population density.
Volatilization: The tendency of a chemical to move from water or soil into the air, described by its Henry's Law constant. For a compound like Phenazine, 3,7-bis(dimethylamino)-, which is a salt-like dye, volatilization is expected to be negligible.
By integrating these parameters into multimedia fate models (e.g., fugacity models) or specific surface water/groundwater models, it would be possible to simulate the concentration of Phenazine, 3,7-bis(dimethylamino)- over time and space, estimate its persistence, and identify environmental compartments where it is likely to accumulate.
Emerging Research Frontiers and Interdisciplinary Perspectives in Phenazine, 3,7 Bis Dimethylamino Studies
Novel Synthetic Methodologies for Phenazine (B1670421), 3,7-bis(dimethylamino)- Analogues
The synthesis of phenazine derivatives, including 3,7-bis(dimethylamino)phenazine, has seen significant advancements, moving towards more efficient and versatile methods. researchgate.netresearchgate.net Researchers are exploring novel strategies to create a diverse range of analogues with tailored properties.
One approach involves the self-coupling of anilines catalyzed by a Pd-Ag binary nanocluster, which facilitates synchronous double C-N bond formation through a non-radical ortho-aryl C-H activation. researchgate.net This method has been successfully applied to the synthesis of highly functionalized benzo-fused phenazines. researchgate.net Another innovative strategy is a radical-based annulative π-extension, highlighted by the preparation of an N-doped heptacyclic nanographene fragment via a fourfold C–H arylation. researchgate.net
Furthermore, a facile method for synthesizing substituted iodo-benzo[a]phenazines from 2-aryl-3-(aryl/alkylethynyl)quinoxalines has been developed. researchgate.net This process proceeds via a 6-endo-dig ring closure under mild conditions, involving an iodonium (B1229267) ion intermediate followed by nucleophilic cyclization. researchgate.net The resulting iodo-benzo[a]phenazine derivatives can be further diversified through various coupling reactions. researchgate.net
For the synthesis of asymmetrically substituted phenazines, a regioselective protocol has been established. nih.govacs.org This method is based on the Buchwald-Hartwig coupling of a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative, followed by reduction and tandem-like oxidation to form the heterocyclic phenazine system. nih.govacs.org
The table below summarizes some of the novel synthetic methodologies for phenazine analogues.
| Methodology | Key Features | Example Application | Reference |
| Pd-Ag Nanocluster Catalysis | Synchronous double C-N bond formation via non-radical C-H activation. | Synthesis of highly functionalized benzo-fused phenazines. | researchgate.net |
| Radical-based Annulative π-extension | Fourfold C-H arylation. | Preparation of N-doped heptacyclic nanographene fragments. | researchgate.net |
| Iodocyclization | 6-endo-dig ring closure via an iodonium ion intermediate. | Synthesis of substituted iodo-benzo[a]phenazines. | researchgate.net |
| Buchwald-Hartwig Coupling | Regioselective synthesis of asymmetrically substituted phenazines. | Preparation of 2,3-dialkoxyphenazine derivatives. | nih.govacs.org |
Advanced Spectroscopic Techniques for In Situ Analysis of Phenazine, 3,7-bis(dimethylamino)-
Advanced spectroscopic techniques are crucial for the in-situ analysis of 3,7-bis(dimethylamino)phenazine and its derivatives, providing real-time insights into their behavior in various environments. Photoacoustic imaging (PAI), a noninvasive method combining optical and ultrasound imaging, has emerged as a powerful tool. nih.govnih.gov PAI utilizes light pulses to generate ultrasonic waves from tissue, allowing for the detection of compounds like methylene (B1212753) blue (a derivative of 3,7-bis(dimethylamino)phenazine) which can act as an exogenous contrast agent. nih.govnih.gov This technique enhances image depth and resolution, which can be further improved by controlling the transducer's detection frequency. nih.govnih.gov
Spectroscopic investigations are also employed to study reaction kinetics, such as the reduction of 3,7-bis(dimethylamino)phenazothionium chloride by benzenethiol, though in some cases, stable reaction intermediates are not detected. journalcsij.com Furthermore, techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure of newly synthesized phenazine analogues. researchgate.net
Synergistic Approaches in Computational and Experimental Phenazine, 3,7-bis(dimethylamino)- Research
The integration of computational and experimental methods has become a powerful strategy in phenazine research. mdpi.com Density Functional Theory (DFT) calculations are increasingly used to complement and rationalize experimental findings. mdpi.commdpi.com For instance, DFT studies have been employed to understand the positive charge distribution in the cation of 3-N′-arylaminophenothiazine derivatives, which helps in optimizing synthetic strategies. mdpi.com
Computational studies, specifically using DFT/B3LYP, have been instrumental in validating the proposed structures of metal complexes of related compounds, predicting their geometries. nih.gov This synergy is also evident in the study of phenothiazine (B1677639) and phenazine derivatives, where X-ray crystallography, NMR, and DFT computational studies are combined to elucidate structural characteristics and properties like the anomeric effect. mdpi.comresearchgate.net These combined approaches provide a deeper understanding of the structure-property relationships of these compounds.
Prospects for Phenazine, 3,7-bis(dimethylamino)- in Sustainable Chemical Technologies
Phenazine derivatives are showing significant promise in the development of sustainable chemical technologies, particularly in the field of energy storage. N,N'-substituted phenazines (NSPZ) are being explored as a new class of p-type organic redox centers for ready-to-charge organic batteries. rsc.org These materials offer the potential for low-cost and sustainable energy storage. rsc.org In dual-ion batteries, NSPZ cathodes can facilitate reversible two-electron transfer at high voltages (3.7 and 3.1 V), leading to a high specific energy of 622 Wh kg⁻¹. rsc.org
The versatility of the phenazine core allows for structural modifications that can enhance properties relevant to sustainable applications. For example, the introduction of specific functional groups can influence the electrochemical properties and aggregation behavior of these molecules, which is crucial for their performance in devices. researchgate.net
Integration of Phenazine, 3,7-bis(dimethylamino)- Research into Broader Scientific Disciplines
The unique properties of 3,7-bis(dimethylamino)phenazine and its analogues have led to their integration into a wide array of scientific disciplines beyond traditional chemistry. In medicine, methylene blue, a well-known derivative, is used in various applications, including as a stain for histological investigations and in photodynamic therapy. nih.govnih.gov Its ability to be encapsulated in nanoparticles opens up possibilities for in vivo imaging. nih.gov
In materials science, phenoxazine (B87303) derivatives, which are structurally related to phenazines, are being investigated as hole-injection materials (HIMs) in organic light-emitting diodes (OLEDs) due to their high thermal stability. nih.gov The development of metal-free thermally activated delayed fluorescence (TADF) emitters based on phenoxazine is a significant area of research, aiming for highly efficient and stable OLEDs. nih.gov The broad applicability of phenazine-based compounds underscores their importance as a versatile scaffold for designing molecules with specific functions across different scientific fields. researchgate.netresearchgate.net
Q & A
Q. How can researchers confirm the structural identity of 3,7-bis(dimethylamino)phenazine?
- Methodological Answer : Combine X-ray crystallography for definitive molecular geometry (e.g., COD entry 2204107, which provides unit cell parameters and space group data ) with spectroscopic techniques. UV-Vis spectroscopy (λmax ~660 nm for cationic form) and high-resolution mass spectrometry (HRMS) validate molecular weight (C₁₆H₁₈ClN₃S, MW 319.85 g/mol) . Cross-reference with computed IR/Raman spectra from ab initio calculations for electronic structure validation .
Q. What solvents and conditions are optimal for synthesizing 3,7-bis(dimethylamino)phenazine derivatives?
- Methodological Answer : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) under inert atmospheres (N₂/Ar) to prevent oxidation. Microreactor systems (e.g., Corning® Advanced-Flow™ reactors) enhance yield and purity via precise temperature (25–60°C) and pressure control, as demonstrated in analogous syntheses .
Advanced Research Questions
Q. What experimental strategies are effective for studying photocatalytic degradation mechanisms of 3,7-bis(dimethylamino)phenazine?
- Methodological Answer : Employ composite photocatalysts (e.g., g-C₃N₄/I₂/TiO₂) under visible light irradiation. Monitor degradation kinetics via UV-Vis absorbance decay at λmax and quantify intermediates using LC-TOF/MS (e.g., Azure B/C and 4aH-phenothiazin-5-one metabolites) . Use pseudo-first-order kinetics models to calculate rate constants and assess charge separation efficiency via photoluminescence quenching .
Q. How do computational methods like CBS-QB3 aid in predicting physicochemical properties of 3,7-bis(dimethylamino)phenazine derivatives?
- Methodological Answer : Apply the CBS-QB3 method with CPCM solvation models to predict pKa values in diverse solvents (e.g., DMSO, water). For example, bis(dimethylamino)carbene derivatives show pKa ~27.9 in DMSO, correlating well with experimental data . Density Functional Theory (DFT) optimizes molecular geometries and frontier orbitals to explain redox behavior and charge transfer mechanisms .
Q. What analytical techniques are critical for identifying metabolic byproducts during microbial degradation of 3,7-bis(dimethylamino)phenazine?
- Methodological Answer : Use LC-TOF/MS with electrospray ionization (ESI+) to detect demethylation/oxidation products (e.g., Azure B: m/z 270, Azure C: m/z 256). Compare retention times (3.50–6.17 min) and fragmentation patterns against standards . Pair with enzymatic assays (e.g., laccase activity) to link metabolite profiles to fungal degradation pathways .
Q. How does the electronic structure of 3,7-bis(dimethylamino)phenazine influence its interaction with composite photocatalysts?
- Methodological Answer : The compound’s low bandgap (~1.8 eV) facilitates visible-light absorption. XPS and valence-band spectroscopy reveal hybridization between its π-system and TiO₂/g-C₃N4 conduction bands, enhancing charge separation. Ab initio calculations quantify donor-acceptor interactions via Mulliken charges and HOMO-LUMO offsets .
Q. What role does 3,7-bis(dimethylamino)phenazine play in modulating enzymatic pathways in cardiovascular research?
- Methodological Answer : As a soluble guanylate cyclase inhibitor, it antagonizes cGMP-dependent pathways. In vitro assays (e.g., aortic ring relaxation studies) use 1–10 µM concentrations to validate vasodilatory effects, with nitric oxide synthase activity monitored via chemiluminescence .
Q. How can X-ray crystallography resolve discrepancies in the molecular geometry of 3,7-bis(dimethylamino)phenazine?
Q. What challenges arise in reconciling experimental and computational data on the redox behavior of 3,7-bis(dimethylamino)phenazine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
